molecular formula C18H16N4O B2440187 N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 306986-75-4

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2440187
CAS No.: 306986-75-4
M. Wt: 304.353
InChI Key: GRKVVHYINHGWHO-YBFXNURJSA-N
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Description

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.353. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Ligand Behavior

Compounds related to N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide have been investigated for their molecular interactions and behavior as ligands. For instance, studies on Ni(II) complexes with Schiff base ligands, including derivatives of naphthalene, have shown promising interactions with biological macromolecules and cancer cells, indicating their potential in drug development and as therapeutic agents (Hui Yu et al., 2017).

Antimicrobial and Anticancer Activities

Derivatives of naphthalene and related heterocycles have been evaluated for their antimicrobial and anticancer activities. For example, a study on thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety explored their synthesis and found them to have significant antimicrobial and antiproliferative activities, highlighting the potential of such compounds in developing new antimicrobial and anticancer therapies (E. Mansour et al., 2020).

Photocatalytic Applications

Additionally, compounds incorporating naphthalene units have been synthesized for their potential in photocatalytic applications, such as hydrogen production from water using visible light. This underscores the versatility of naphthalene derivatives in scientific research beyond biomedical applications, demonstrating their utility in renewable energy research (Sukhen Bala et al., 2014).

Fluorescent Chemosensors

Furthermore, naphthalene-based compounds have been designed as fluorescent chemosensors for metal ions, highlighting their utility in chemical sensing and imaging applications. Such studies underscore the importance of structural motifs in designing sensitive and selective sensors for biological and environmental monitoring (Anamika Dhara et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide' involves the condensation of naphthalene-1-carbaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide, followed by reduction and acylation.", "Starting Materials": [ "Naphthalene-1-carbaldehyde", "1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of naphthalene-1-carbaldehyde with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid hydrazide in methanol and chloroform, catalyzed by sodium hydroxide.", "Step 2: Reduction of the resulting Schiff base with sodium borohydride in methanol.", "Step 3: Acylation of the reduced product with acetic anhydride and pyridine in chloroform.", "Step 4: Purification of the final product by recrystallization from a suitable solvent, such as methanol or chloroform." ] }

CAS No.

306986-75-4

Molecular Formula

C18H16N4O

Molecular Weight

304.353

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H16N4O/c23-18(17-15-9-4-10-16(15)20-21-17)22-19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,11H,4,9-10H2,(H,20,21)(H,22,23)/b19-11+

InChI Key

GRKVVHYINHGWHO-YBFXNURJSA-N

SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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